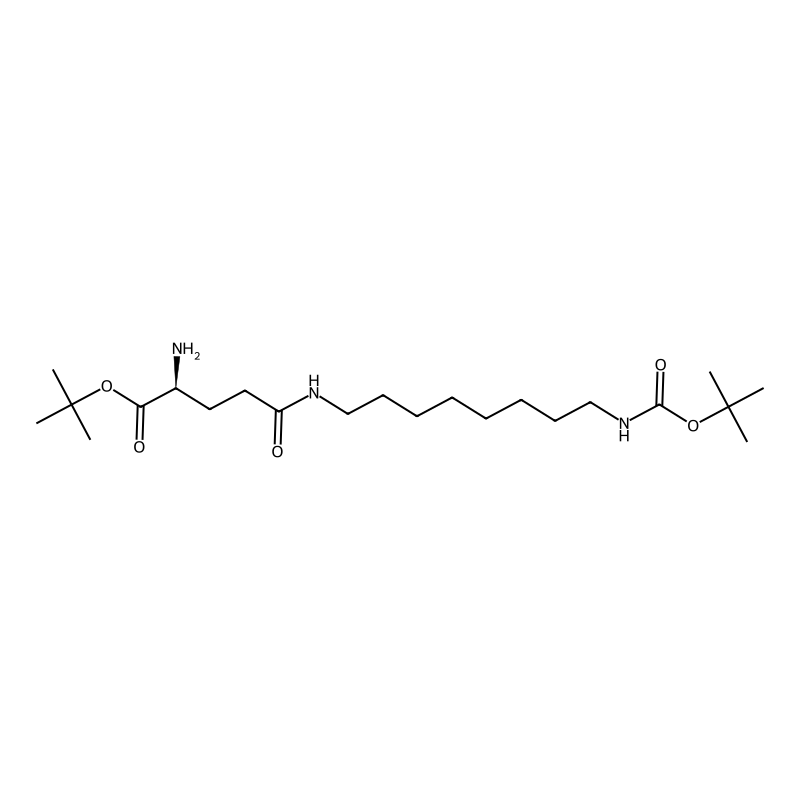

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate is a complex organic compound characterized by its unique structure, which includes both amino and oxo functionalities. It belongs to the class of amino acid derivatives and is notable for its potential applications in medicinal chemistry and biochemistry. The compound has a molecular formula of C16H31N3O5 and a molecular weight of approximately 345.44 g/mol. Its structural features include a tert-butyl group, a tert-butoxycarbonyl protecting group, and multiple amino groups, which contribute to its reactivity and biological activity.

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for the formation of free amino groups that can engage in further reactions.

- Coupling Reactions: The amino groups can react with carboxylic acids or activated esters to form peptide bonds, making it useful in peptide synthesis.

- Oxidation and Reduction: The oxo group in the pentanoate moiety can undergo oxidation or reduction, depending on the reagents used, allowing for modifications in its functional groups.

The synthesis of (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate typically involves several steps:

- Protection of Amino Groups: The initial step often involves the protection of amino groups using tert-butoxycarbonyl anhydride to prevent unwanted reactions during subsequent steps.

- Formation of Oxopentanoate: The oxo group is introduced through appropriate synthetic routes involving oxidation reactions.

- Coupling Reactions: The protected amino acids are coupled with other amino acid derivatives to form the final product.

- Deprotection: Finally, the protecting groups are removed under acidic conditions to yield the active compound.

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate has potential applications in:

- Pharmaceutical Development: As a building block in the synthesis of peptide-based drugs.

- Biochemical Research: Used as a reagent in studying protein interactions or enzyme activity.

- Cosmetic Industry: Potential use in formulations aimed at enhancing skin health due to its biological activity.

Interaction studies involving (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate focus on its binding affinity with various biological targets:

- Protein Interactions: Investigating how this compound interacts with specific proteins could provide insights into its mechanism of action.

- Enzyme Inhibition Studies: Understanding its role as an inhibitor or substrate for enzymes can help elucidate its biological significance.

Several compounds share structural similarities with (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-tert-butyl 5-amino-2-tert-butoxycarbonyl-amino-pentanoate | C14H28N2O4 | Similar backbone; used in peptide synthesis. |

| N-alpha-tert-butyloxycarbonyl-L-glutamine | C10H18N2O5 | Contains glutamine structure; relevant in protein synthesis. |

| (S)-tert-butyl 6-amino-2-tert-butoxycarbonyl-aminohexanoate | C15H30N2O4 | Longer carbon chain; potential for different biological activities. |

This comparison highlights the uniqueness of (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate due to its specific functional groups and structural complexity, which may confer distinct properties not found in simpler analogs.

Structural Analysis and IUPAC Name

The compound’s systematic IUPAC name is derived from its pentanoate backbone, which is substituted at positions 2 and 5:

- Position 2: An (S)-configured tert-butyl ester group and an amino (-NH₂) group.

- Position 5: A ketone (oxo) group and an amide-linked 8-((tert-butoxycarbonyl)amino)octyl side chain.

The full IUPAC designation is:

(S)-tert-butyl 2-amino-5-[(8-{[(tert-butoxy)carbonyl]amino}octyl)amino]-5-oxopentanoate.

Molecular Formula: C₂₃H₄₄N₄O₆

Molecular Weight: 508.63 g/mol (calculated from isotopic composition).